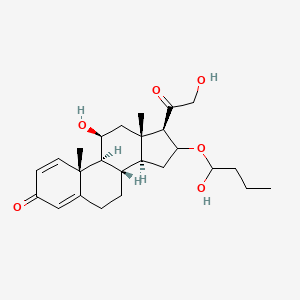

S-budesonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-budesonide: is a glucocorticoid steroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of various inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases like Crohn’s disease and ulcerative colitis . The compound is a mixture of two epimers, with the S-epimer being more potent in terms of topical glucocorticoid activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-budesonide typically involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of a solvent like 1,4-dioxane and a catalyst such as perchloric acid. This reaction yields a mixture of two epimers .

Industrial Production Methods: A more recent and cost-effective method for the industrial production of this compound involves a continuous flow process. This method optimizes parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is more efficient and can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions: S-budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

S-budesonide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving glucocorticoid activity and steroid synthesis.

Biology: Employed in research on cellular mechanisms of inflammation and immune response.

Mechanism of Action

S-budesonide exerts its effects primarily through its action as a glucocorticoid receptor agonist. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . The compound’s high topical potency and limited systemic effects make it particularly effective for localized treatment .

Comparison with Similar Compounds

- Fluticasone propionate

- Mometasone furoate

- Ciclesonide

Comparison: S-budesonide is unique in its balance of high topical potency and limited systemic effects. Unlike fluticasone propionate and mometasone furoate, which are more lipophilic, this compound has higher water solubility, leading to faster systemic uptake and shorter plasma peaks. This results in effective anti-inflammatory action with fewer systemic side effects .

Properties

Molecular Formula |

C25H36O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-16-(1-hydroxybutoxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(30)31-20-11-17-16-7-6-14-10-15(27)8-9-24(14,2)22(16)18(28)12-25(17,3)23(20)19(29)13-26/h8-10,16-18,20-23,26,28,30H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21?,22+,23-,24-,25-/m0/s1 |

InChI Key |

AHBITDWKGYOVSC-PYWCVAJSSA-N |

Isomeric SMILES |

CCCC(O)OC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C |

Canonical SMILES |

CCCC(O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)

![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)

![7-[(z)-2-(2-Amino-4-thiazolyl)-4-carboxy-2-butenoylamino]-3-cephem-4-carboxylic acid](/img/structure/B13408102.png)

![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)

![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)